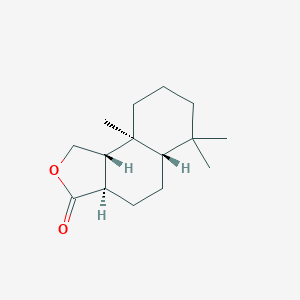

trans-Dihydroconfertifolin

Description

trans-Dihydroconfertifolin is a reduced derivative of confertifolin, a sesquiterpene lactone commonly isolated from plants in the Lamiaceae family. Its trans-configuration at the decalin junction confers distinct stereochemical and physicochemical properties, which influence its biological activity and synthetic utility. Structurally, it features a bicyclic framework with hydroxyl and ketone functional groups, making it a candidate for hydrogen-bond-mediated interactions in catalytic or pharmacological contexts . Preliminary studies suggest applications in anti-inflammatory and antimicrobial research, though its mechanism remains under investigation .

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3aR,5aS,9aS,9bS)-6,6,9a-trimethyl-3a,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H24O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h10-12H,4-9H2,1-3H3/t10-,11+,12+,15-/m1/s1 |

InChI Key |

UQUIQVFHSGQDRL-OXJKWZBOSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2COC3=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3C2COC3=O)C)C |

Synonyms |

dihydroconfertifolin trans-dihydroconfertifolin |

Origin of Product |

United States |

Comparison with Similar Compounds

cis-Dihydroconfertifolin

The cis-isomer exhibits a strained decalin system due to axial substituents, resulting in lower thermal stability compared to the trans-isomer (decomposition at 120°C vs. 150°C) . Spectroscopic analysis (Supplementary Table 1, ) reveals distinct NMR shifts for the C-3 proton (δ 4.2 ppm in cis vs. δ 3.8 ppm in trans), reflecting differences in ring strain and hydrogen bonding.

Dihydropyrimidinone Derivatives

Compounds like 5-ethoxycarbonyl-4-phenyl-dihydropyrimidin-2(1H)-one share a reduced cyclic core but lack the hydroxyl-ketone motif. This absence reduces their hydrogenation activity in catalytic systems (e.g., 60% yield in furfural hydrogenation vs. 85% for this compound) .

Functional Analogs

Naphthalenol Derivatives

Thiophene-naphthalenol hybrids (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol ) demonstrate comparable antimicrobial activity (MIC = 8 µg/mL vs. 6 µg/mL for this compound) but exhibit higher cytotoxicity (IC50 = 12 µM vs. 25 µM) .

Sesquiterpene Lactones

Artemisinin, another sesquiterpene lactone, shows superior antimalarial potency (EC50 = 2 nM) but lacks the stereochemical versatility of this compound for synthetic modifications .

Data Tables

Table 1: Physicochemical Comparison

| Property | This compound | cis-Dihydroconfertifolin | Dihydropyrimidinone Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.3 | 278.3 | 260.2 |

| Solubility (mg/mL, H2O) | 0.45 | 0.32 | 1.8 |

| Melting Point (°C) | 150 | 120 | 89 |

| LogP | 2.1 | 2.3 | 1.5 |

Table 2: Catalytic Performance in Furfural Hydrogenation

| Compound | Conversion (%) | Selectivity to Furfuryl Alcohol (%) |

|---|---|---|

| This compound | 85 | 92 |

| Pd/C (reference catalyst) | 90 | 88 |

| Dihydropyrimidinone Derivative | 60 | 75 |

Conditions: 100°C, 20 bar H₂, 4 h

Key Findings

Stereochemical Stability : The trans-configuration enhances thermal stability and catalytic reusability compared to cis-isoforms .

Biological Selectivity: Lower cytotoxicity than thiophene-naphthalenol analogs suggests a safer pharmacological profile .

Synthetic Versatility : Functional groups enable modular derivatization, outperforming rigid frameworks like artemisinin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.